(2E)-N-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide

Cinnamamide scaffold Amide vs. ketone bioisostere Hydrogen-bond donor/acceptor profile

(2E)-N-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide (CAS 853347-64-5) is a synthetic cinnamamide derivative belonging to the phenylpropenamide class, with molecular formula C₁₇H₁₆FNO₂ and a molecular weight of 285.31 g/mol. The compound is characterized by a trans (E) α,β-unsaturated amide core, substituted at the amide nitrogen with a 4-ethoxyphenyl ring and at the β-position with a 4-fluorophenyl ring.

Molecular Formula C17H16FNO2
Molecular Weight 285.318
CAS No. 853347-64-5
Cat. No. B2836651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide
CAS853347-64-5
Molecular FormulaC17H16FNO2
Molecular Weight285.318
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F
InChIInChI=1S/C17H16FNO2/c1-2-21-16-10-8-15(9-11-16)19-17(20)12-5-13-3-6-14(18)7-4-13/h3-12H,2H2,1H3,(H,19,20)/b12-5+
InChIKeyCCYDRVQORPGDRH-LFYBBSHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of (2E)-N-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide (CAS 853347-64-5)


(2E)-N-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide (CAS 853347-64-5) is a synthetic cinnamamide derivative belonging to the phenylpropenamide class, with molecular formula C₁₇H₁₆FNO₂ and a molecular weight of 285.31 g/mol . The compound is characterized by a trans (E) α,β-unsaturated amide core, substituted at the amide nitrogen with a 4-ethoxyphenyl ring and at the β-position with a 4-fluorophenyl ring. This compound is catalogued by major chemical suppliers, including Sigma-Aldrich, as a research-grade building block . It is structurally classified under the cinnamamide subclass of enamides (ChEBI:23247) [1] and bears the ECHA inventory designation, confirming its presence on the European chemical substances registry [2].

Core geometry Trans (E) α,β-unsaturated amide building block
N‑substitution 4‑Ethoxyphenyl amide directing hydrogen‑bond interactions
Procurement grade Research‑grade cinnamamide, ≥95% purity (vendor‑specified)

Why Generic Substitution Cannot Replace (2E)-N-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide (CAS 853347-64-5)


Superficial cinnamamide analogs—such as N-(4-fluorophenyl)cinnamamide (lacking the ethoxy donor), positional isomers with reversed aryl substitution (CAS 297149-85-0), or chalcone ketone bioisosteres—exhibit markedly different electronic, steric, and hydrogen-bonding profiles due to the specific placement of the 4-ethoxyphenyl amide and 4-fluorophenyl enone substituents . The (E)-propenamide core and the para-ethoxy group jointly influence both the compound's conformational landscape and its interaction with biological targets; the ethoxy oxygen serves as a hydrogen-bond acceptor modulating target engagement [1]. Procurement of any analog without verifying the exact 4-ethoxyphenyl N-substitution and (2E) stereochemistry risks introducing compounds with divergent solubility, CYP inhibition profiles, or target-binding kinetics, invalidating comparative structure–activity analyses [2].

Ketone bioisostere Chalcone analog replaces amide N–H donor with ketone acceptor; may shift hydrogen‑bond driven target engagement and logP by ~0.5–1.0 units.
Positional isomer CAS 297149‑85‑0 swaps aryl rings; same MW and formula but reversed pharmacophore orientation alters recognition profiles and cannot be resolved by MS alone.
Unsubstituted parent N‑(4‑fluorophenyl)cinnamamide lacks the ethoxy group; lower H‑bond acceptor count and reduced steric volume limit direct SAR comparison.

Quantitative Differentiation Evidence for (2E)-N-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide (CAS 853347-64-5) vs. Closest Analogs


Structural Identity: Amide (CAS 853347-64-5) vs. Ketone Chalcone Bioisostere Differentiation

The target compound (CAS 853347-64-5) possesses a secondary amide (-CONH-) linking the propenoyl group to the 4-ethoxyphenyl ring, whereas the closest structurally characterized analog, (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one (a chalcone; CAS not available but crystallographically resolved), contains a ketone carbonyl (-CO-) at the same position [1]. This single atom replacement (NH vs. CH₂ or O) converts a hydrogen-bond donor (amide N-H) into a pure acceptor (ketone), fundamentally altering the compound's capacity for directed intermolecular interactions in biological binding sites. Crystallographic data for the chalcone analog confirm a planar enone system with distinct dihedral angles between aromatic rings, which will differ in the amide due to the tetrahedral nitrogen geometry [1].

Functional group identity
Cross‑study comparable
Secondary amide (–CONH–) with hydrogen‑bond donor N–H vs. ketone (–CO–) acceptor only
Presence of the amide N–H may support target engagement where hinge‑region hydrogen bonding is required; ketone bioisostere would lack this interaction.
Inferred from crystallographic data for the chalcone analog; experimental confirmation not yet reported for the amide.
Cinnamamide scaffold Amide vs. ketone bioisostere Hydrogen-bond donor/acceptor profile

Substitution Pattern: N-(4-ethoxyphenyl) Amide vs. Reversed Aryl Positional Isomer (CAS 297149-85-0)

CAS 853347-64-5 bears the 4-ethoxyphenyl group on the amide nitrogen (N-aryl) and the 4-fluorophenyl group on the β-carbon of the propenamide, whereas CAS 297149-85-0 (3-(4-ethoxyphenyl)-N-(4-fluorophenyl)acrylamide) reverses this substitution: the 4-ethoxyphenyl is attached to the β-carbon and the 4-fluorophenyl is on the amide nitrogen . This regiochemical swap alters the electronic conjugation pathway: in the target compound, the electron-donating ethoxy group (+M effect) is in direct conjugation with the amide nitrogen, while in the isomer it conjugates with the α,β-unsaturated system. The consequence is a measurable shift in the compound's UV-Vis absorption maximum and reactivity of the Michael acceptor double bond . Both isomers share the same molecular formula (C₁₇H₁₆FNO₂) and molecular weight (285.31), making them indistinguishable by mass spectrometry alone and requiring chromatographic or NMR verification for identity confirmation .

Regioisomeric identity
Head‑to‑head
4‑Ethoxyphenyl at amide N (CAS 853347‑64‑5) vs. at β‑carbon (CAS 297149‑85‑0); identical MW 285.31 and formula C₁₇H₁₆FNO₂
Positional isomer swap alters conjugation pathway and pharmacophore geometry; requires HPLC or ¹H NMR to differentiate.
Both isomers show ≥95% purity in vendor catalogs; CAS number verification and orthogonal analytical confirmation are essential.
Positional isomer differentiation Cinnamamide regiochemistry Structure–activity relationship

Cinnamamide Scaffold Privilege: Target Compound vs. Unsubstituted N-(4-Fluorophenyl)cinnamamide

The target compound differentiates from the minimal cinnamamide scaffold N-(4-fluorophenyl)cinnamamide (MW 241.26, CAS 791626-56-7) through the addition of a para-ethoxy (-OCH₂CH₃) group on the N-phenyl ring . This modification increases molecular weight by ~44 Da and introduces a flexible, electron-donating substituent that enhances solubility in organic solvents (predicted logP shift of approximately +0.5 to +0.8 relative to the unsubstituted parent) and provides an additional hydrogen-bond acceptor site . Within the broader cinnamamide pharmacophore class—which has been explored for kinase inhibition, HDAC inhibition, and neuroprotection—the para-ethoxy group has been identified in structure–activity relationship (SAR) studies as a moiety capable of occupying lipophilic pockets while maintaining favorable drug-like physicochemical properties (MW < 300, tPSA within optimal range) [1].

Scaffold elaboration
Class‑level inference
ΔMW +44 Da vs. parent cinnamamide; adds one H‑bond acceptor and ~30 ų steric bulk
Ethoxy substitution may modulate lipophilicity and solubility without breaking the core cinnamamide recognition; predicted logP shift ≈+0.5 to +0.8.
Based on in silico comparison and SAR review; experimental logP and solubility values are not directly reported for this compound.
Cinnamamide scaffold Ethoxy substitution effect Drug-likeness optimization

Purity Benchmarking and Vendor Specification Comparison for CAS 853347-64-5 Procurement

Across accessible vendor databases, CAS 853347-64-5 is uniformly specified at a minimum purity of 95% by the two primary catalog suppliers, AKSci and Sigma-Aldrich . Sigma-Aldrich lists the compound with its linear formula C₁₇H₁₆FNO₂ and molecular weight 285.321, consistent with the (2E) stereoisomer, and provides it as a research-grade building block . AKSci similarly offers the compound at 95% minimum purity under catalog number 0026CE with long-term storage recommendation at cool, dry conditions . No higher-purity (≥98% or ≥99%) commercial grades were identified in publicly accessible catalogs. The closely related positional isomer CAS 297149-85-0 is also listed at 95% purity by AKSci (catalog 0794CD), establishing a baseline purity parity between the two isomers at the procurement level . The absence of an MDL number in the AKSci listing highlights that this compound has not been registered in the MDL screening compound database, which may affect automated inventory management in some laboratory information systems .

Vendor specification
Data to verify
≥95% purity across listed suppliers (AKSci 0026CE, Sigma‑Aldrich); parity with positional isomer CAS 297149‑85‑0
Purity specification alone does not distinguish from the regioisomer; identity must be confirmed by CAS number and orthogonal analytical method.
No MDL registration found; in‑house LC‑MS or NMR verification recommended for critical procurement workflows.
Chemical purity Vendor specification Procurement quality control

Recommended Application Scenarios for (2E)-N-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide (CAS 853347-64-5)


Cinnamamide Scaffold-Based Kinase Inhibitor Screening Libraries

The compound's molecular weight (285.31) falls within the optimal range for lead-like screening libraries (MW < 300), and its calculated properties position it favorably for downstream optimization of pharmacokinetic parameters without breaching Lipinski's rule of five. This makes it a strategic procurement choice for fragment-based drug discovery or scaffold-hopping programs targeting the cinnamamide chemotype [2].

Structure–Activity Relationship (SAR) Studies on Aryl Substitution Patterns in Cinnamamides

Researchers studying the impact of ethoxy substitution on cinnamamide pharmacokinetics can use this compound as a direct comparator to methoxy, trifluoromethoxy, or unsubstituted analogs, leveraging the ethoxy group's unique balance of lipophilicity and hydrogen-bond acceptor capacity .

CYP Enzyme Inhibition Profiling and Drug–Drug Interaction Assessment

Such head-to-head CYP profiling across positional isomers and substitution variants is essential for early-stage drug discovery programs seeking to minimize time-dependent CYP inhibition liabilities while preserving target potency [2].

Organic Synthesis Building Block for Complex Molecule Construction

A related derivative, 2-[(2-chlorophenyl)formamido]-N-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide (CAS 304001-52-3), is commercially available from A2B Chem, confirming that the core scaffold of CAS 853347-64-5 supports further synthetic elaboration at the amide nitrogen .

Application
Selection Property
Validation Focus
Cinnamamide scaffold screening library
Lead‑like physicochemical profile (MW <300, tPSA compatible)
Rule‑of‑five and property forecast review
Cinnamamide SAR studies
Ethoxy substitution regiochemistry
Regioisomeric purity by HPLC or ¹H NMR
CYP inhibition profiling
Para‑ethoxy electronic effect on metabolic stability
CYP time‑dependent inhibition assay
Synthetic building block
Core trans‑enamide reactivity
Identity confirmation by LC‑MS/NMR after elaboration
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